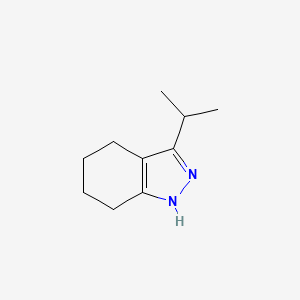

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry, forming the core structures of a vast number of pharmaceuticals. researchgate.netnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in nature and are integral to the function of many biological molecules, including vitamins and nucleic acids. The presence of nitrogen atoms can confer specific properties to these molecules, such as the ability to form hydrogen bonds with biological targets, which is a crucial aspect of drug-receptor interactions. researchgate.net More than 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, underscoring their significance in therapeutic agent design. The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent member of this class and is found in several approved drugs. nih.gov

Significance of Tetrahydroindazole (B12648868) Scaffolds in Research

The tetrahydroindazole scaffold, a partially saturated derivative of indazole, has garnered considerable attention from researchers for its diverse pharmacological potential. nih.gov This structural motif is a key component in the development of various therapeutic agents. For instance, tetrahydroindazole derivatives have been synthesized and evaluated for their affinity for sigma-2 receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

Furthermore, research has demonstrated the potential of tetrahydroindazoles as inhibitors of several key enzymes. They have been investigated as inhibitors of human neutrophil elastase (HNE), a protease involved in inflammatory diseases. Additionally, studies have explored their role as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin complexes, which are crucial regulators of the cell cycle and are often dysregulated in cancer. Another area of investigation is their activity as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for immunosuppressive and anti-cancer drugs. Moreover, tetrahydroindazoles have been explored as inhibitors of interleukin-2 (B1167480) inducible T-cell kinase (ITK), a key signaling molecule in T-cells, with implications for autoimmune and inflammatory diseases.

Overview of Scholarly Investigations on 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole and Analogues

Direct and extensive scholarly research specifically detailing the synthesis and biological activity of this compound is not widely available in the reviewed scientific literature. However, investigations into its close structural analogues provide valuable insights into the potential areas of interest for this compound.

Research into analogues, such as those with substitutions at the 5-position of the tetrahydroindazole ring, has been more prominent. For example, derivatives like this compound-5-carboxylic acid have been noted in the context of anti-inflammatory research. The general synthetic approach to 3-substituted-4,5,6,7-tetrahydro-1H-indazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or a substituted hydrazine.

The table below summarizes the properties of some reported analogues of this compound, highlighting the variations in their structures and potential applications. Due to the limited specific data on the title compound, this table serves to illustrate the broader research context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area/Finding |

| This compound | C10H16N2 | 164.25 | Limited specific data available |

| This compound-5-carboxylic acid | C11H16N2O2 | 208.26 | Mentioned in anti-inflammatory research context |

| Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | C12H16N2O2 | 220.27 | Investigated for potential antimicrobial and anticancer activities |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole |

InChI |

InChI=1S/C10H16N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h7H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

XTCPGIUFXMBIBN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NNC2=C1CCCC2 |

Canonical SMILES |

CC(C)C1=NNC2=C1CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Isopropyl 4,5,6,7 Tetrahydro 1h Indazole

Established Synthetic Pathways to Tetrahydroindazole (B12648868) Derivatives

The construction of the tetrahydroindazole scaffold can be achieved through several reliable synthetic routes, each offering distinct advantages depending on the desired substitution pattern and available precursors.

Cyclocondensation Reactions of α,β-Unsaturated Ketones with Hydrazines

A foundational and widely employed method for synthesizing pyrazole (B372694) and pyrazoline rings is the cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine (B178648) derivative. clockss.orgwikipedia.org This reaction, often considered a variation of the Knorr pyrazole synthesis, proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. researchgate.net

The versatility of this method allows for the introduction of various substituents onto the resulting pyrazoline ring by selecting appropriately substituted ketones and hydrazines. wikipedia.org The initial pyrazoline products can often be readily oxidized to the corresponding aromatic pyrazoles, sometimes even by atmospheric oxygen. researchgate.net For instance, the reaction of α,β-unsaturated ketones embedded in chromene systems with hydrazine in acetic acid leads to the formation of pyrazolyl-2-pyrazolines. researchgate.net The reaction mechanism typically involves the initial formation of a hydrazone, which then undergoes an intramolecular Michael addition to yield the final pyrazoline product. wikipedia.org

Cyclization of Cycloalkanones with Hydrazones via Lewis Acid Catalysis

The direct cyclization of cycloalkanones or their corresponding hydrazones provides a straightforward route to tetrahydroindazole derivatives. Research has demonstrated that multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives can be synthesized by treating substituted cyclohexanone (B45756) precursors with hydrazine hydrate (B1144303) in an acidic medium, such as methanol (B129727) with a catalytic amount of acid (MeOH/H+). jmchemsci.comd-nb.info

While Brønsted acids are commonly used, Lewis acids can also mediate such cyclizations. Lewis acid catalysis, for example using boron trifluoride (BF₃), can facilitate the cyclization of hydrazones derived from functionalized ketones. nih.govresearchgate.net Chiral phosphoric acids have been used to catalyze enantioselective transannular cycloadditions of cycloalkenone hydrazones, highlighting the potential for stereocontrol in these reactions. jmchemsci.com The mechanism involves the activation of a carbonyl or imine group by the Lewis acid, promoting the intramolecular ring-closing step.

Synthesis from Cyclic β-Keto Esters and Related Precursors

Cyclic β-keto esters are highly versatile intermediates in organic synthesis, serving as valuable precursors for a wide array of heterocyclic compounds, including tetrahydroindazoles. The reactivity of the dicarbonyl moiety allows for straightforward reactions with binucleophiles like hydrazine. The general approach involves the condensation of a cyclic β-keto ester with hydrazine or its derivatives. The reaction typically proceeds by initial attack of the hydrazine at one of the carbonyl groups, followed by cyclization and elimination of water and the ester's alcohol portion to yield a tetrahydroindazolone derivative.

These tetrahydroindazolone scaffolds can then be further modified. For example, a series of 1,5,6,7-tetrahydro-4H-indazol-4-one inhibitors were synthesized from cyclic 1,3-dicarbonyl compounds, demonstrating the utility of this class of precursors. Ring-expansion strategies involving cyclic β-keto esters have also been developed to create larger macrocyclic structures containing the indazole motif.

Table 1: Examples of Tetrahydroindazole Synthesis from Various Precursors

| Precursor Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Chalcone analogs, Hydrazine derivatives | Acid or base catalysis, various solvents | Pyrazolines / Tetrahydroindazoles | wikipedia.org |

| Cyclohexanone Derivative | Substituted cyclohexanones, Hydrazine hydrate | MeOH/H+ | Substituted 4,5,6,7-Tetrahydro-1H-indazoles | jmchemsci.comd-nb.info |

| Cyclic β-Keto Ester | Cyclic 1,3-dicarbonyls, Hydrazine | Typically thermal or acid-catalyzed | 1,5,6,7-Tetrahydro-4H-indazol-4-ones |

Multi-Component Synthetic Approaches for Fused Pyrimidine (B1678525) Analogues with Tetrahydroindazole Moieties

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This strategy has been applied to the synthesis of fused heterocyclic systems containing the tetrahydroindazole core. For example, pyrazole-fused heterocycles can be synthesized using aminopyrazoles as key building blocks in MCRs.

A notable application is the synthesis of pyrimidine-fused derivatives. A regioselective three-component reaction involving α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils, catalyzed by FeCl₃·6H₂O under microwave irradiation, has been shown to produce pyrimidine-fused tetrahydropyridines. By extension, using a substituted hydrazine or an aminopyrazole in similar MCR setups can lead to the formation of pyrazolo[3,4-d]pyrimidine or related fused systems that incorporate a tetrahydroindazole moiety. These methods are valued for their operational simplicity, efficiency, and ability to rapidly generate molecular diversity.

Targeted Synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole and Specific Analogues

While general methods provide access to the core structure, specific substitution patterns often require tailored synthetic routes starting from carefully chosen precursors.

Preparation from Menthone Derivatives (e.g., Menthopyrazoles)

The synthesis of tetrahydroindazoles bearing the characteristic p-menthane (B155814) skeleton can be achieved using derivatives of menthone, a naturally occurring monoterpene ketone. d-nb.info The specific compound derived directly from menthone is 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole , a compound also known as menthopyrazole. researchgate.net This structure features the isopropyl and methyl groups of the original menthone on the saturated carbocyclic portion of the fused ring system.

The synthesis is typically a two-step process:

Formylation of Menthone : Menthone is first reacted with a formylating agent, such as ethyl formate, in the presence of a base like sodium methoxide. This Claisen condensation reaction introduces a formyl group at the C2 position, yielding the 1,3-dicarbonyl intermediate, hydroxymethylenementhone.

Condensation with Hydrazine : The resulting hydroxymethylenementhone is then treated with hydrazine hydrate. The hydrazine undergoes a cyclocondensation reaction with the 1,3-dicarbonyl moiety, forming the pyrazole ring and yielding 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole. The proposed mechanism involves the formation of a hydrazone intermediate which subsequently cyclizes. researchgate.net

This synthetic route leverages a readily available natural product to construct a specific, chirally-defined tetrahydroindazole derivative. clockss.org

Table 2: Synthesis of Menthopyrazole from Menthone

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Menthone | Ethyl formate, Sodium methoxide | Hydroxymethylenementhone | |

| 2 | Hydroxymethylenementhone | Hydrazine hydrate or Phenylhydrazine | 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (Menthopyrazole) | researchgate.net |

Diastereoselective and Enantioselective Synthesis Strategies

The generation of stereochemically defined 4,5,6,7-tetrahydro-1H-indazoles, including analogs of the target compound, relies heavily on the use of chiral starting materials. A key strategy involves the condensation of a hydrazine with a chiral cyclohexanone derivative, where the stereochemistry of the final product is dictated by the precursor.

Optically active tetrahydro-1H- and tetrahydro-2H-indazoles can be prepared from 2-aroylcyclohexanones derived from naturally occurring chiral molecules. For instance, the synthesis of an optically active tetrahydro-1H-indazole has been demonstrated starting from (–)-menthone. In this approach, a derivative of the chiral terpene, isomenthone, is used as the cyclohexanone precursor, and its reaction with a hydrazine transfers the inherent chirality to the resulting indazole core without optical erosion. This substrate-controlled approach is a primary method for establishing diastereoselectivity and enantioselectivity in the tetrahydro-indazole framework.

While methods like copper-hydride catalyzed C3-allylation have been developed for the highly enantioselective functionalization of aromatic 1H-indazoles to create quaternary stereocenters at the C3 position, these are post-synthesis modifications of the aromatic core and are distinct from the synthesis of the chiral saturated ring itself. mit.educhemrxiv.orgnih.govsemanticscholar.orgpnrjournal.comresearchgate.net

One-Pot Synthetic Procedures

The most direct and widely utilized method for synthesizing the this compound scaffold is a one-pot condensation-cyclization reaction. This procedure involves the reaction of a 2-substituted cyclohexane-1,3-dione or a 2-acylcyclohexanone with hydrazine or a substituted hydrazine.

Specifically for the title compound, the synthesis can be achieved by reacting 2-(isobutyryl)cyclohexanone with hydrazine hydrate. The reaction is typically performed in a protic solvent such as methanol or ethanol, often with acid catalysis, and proceeds via the formation of a hydrazone intermediate which subsequently cyclizes and dehydrates to form the stable pyrazole ring fused to the cyclohexane (B81311) system. pnrjournal.comjmchemsci.com This approach is efficient and allows for the direct construction of the core heterocyclic structure in a single operational step from readily available precursors.

While more complex one-pot procedures, such as those involving aryne annulation or copper-mediated couplings, have been developed for aromatic and dihydro-indazoles, the straightforward condensation remains the benchmark for the synthesis of 4,5,6,7-tetrahydro-1H-indazoles. nih.govresearchgate.net

Advanced Derivatization and Functionalization Strategies

Functionalization at Cycloalkane Ring Positions (C4, C7)

Functionalization of the saturated cycloalkane portion of the 4,5,6,7-tetrahydro-1H-indazole core is most commonly achieved by utilizing a pre-functionalized cyclohexanone starting material. A prominent strategy involves using 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as versatile intermediates. nih.govresearchgate.net

The ketone group at the C4 position serves as a synthetic handle for a variety of chemical transformations. For example, reductive amination of N-alkylated 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxamides has been employed to introduce diverse amine substituents at the C5 position. nih.gov This demonstrates that the carbonyl functionality allows for the introduction of new groups on the carbocyclic ring after the indazole core has been formed.

Furthermore, complex substitution patterns on the cycloalkane ring are established by starting with appropriately substituted cyclohexane precursors. Research has shown the synthesis of derivatives with functional groups at multiple positions, such as a hydroxyl group at C6 and an acetyl group at C5, by forming the indazole from a correspondingly complex cyclohexanone derivative. jmchemsci.com The reaction of functionalized cyclic enaminones with hydrazine can also yield tetrahydroindazol-4(5H)-ones, providing another route to these key intermediates. researchgate.net

Regioselective Functionalization at Nitrogen Atoms (N1, N2)

The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, and achieving regioselectivity is a significant challenge in indazole chemistry. The principles governing N-alkylation and N-acylation have been extensively studied for aromatic indazoles and are applicable to the 4,5,6,7-tetrahydro-1H-indazole system. nih.govresearchgate.netbeilstein-journals.orgnih.gov The outcome of the reaction is highly dependent on the reaction conditions and the electronic properties of the substrate. nih.govnih.gov

Alkylation of the indazole anion can lead to a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The regioselectivity is influenced by a balance between kinetic and thermodynamic control.

Steric Effects : Bulky substituents at the C3 position, such as the isopropyl group, generally favor alkylation at the less sterically hindered N1 position. nih.govresearchgate.net

Reaction Conditions : The choice of base and solvent plays a critical role. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is known to provide high selectivity for the N1 isomer. nih.govresearchgate.netbeilstein-journals.org In contrast, conditions like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often yield mixtures of N1 and N2 products. beilstein-journals.org

Thermodynamic vs. Kinetic Control : The N1-substituted product is generally the thermodynamically more stable isomer. beilstein-journals.org Reaction conditions that allow for equilibration can favor the formation of the N1-alkylated indazole. nih.govrsc.org Conversely, kinetically controlled conditions may favor the N2 isomer.

Substituent Electronic Effects : While less relevant for the unsubstituted cycloalkane ring, studies on aromatic indazoles show that electron-withdrawing groups on the fused ring, particularly at the C7 position, can electronically favor the formation of the N2 isomer. nih.govnih.gov

The following table summarizes the influence of various factors on the regioselectivity of N-alkylation.

| Factor | Condition | Preferred Isomer | Rationale | Citations |

| Steric Hindrance | Bulky C3-substituent (e.g., isopropyl, tert-butyl) | N1 | N1 is less sterically encumbered than N2. | nih.govresearchgate.net |

| Base/Solvent | NaH in THF | N1 (>99:1) | Favors thermodynamic product and specific ion pairing. | nih.govresearchgate.netbeilstein-journals.org |

| Base/Solvent | K₂CO₃ or Cs₂CO₃ in DMF | Mixture (N1/N2) | Common conditions leading to mixtures, often kinetically influenced. | beilstein-journals.org |

| Control | Thermodynamic (e.g., heating, allowing equilibration) | N1 | N1-substituted indazole is generally the more stable tautomer. | nih.govrsc.org |

| Substituent | Electron-withdrawing group at C7 (on aromatic indazole) | N2 | Alters the electron density and nucleophilicity of the nitrogen atoms. | nih.govnih.gov |

Introduction of Substituents at the 3-Position of the Indazole Core

The most fundamental method for introducing a substituent at the C3 position of a 4,5,6,7-tetrahydro-1H-indazole is through the initial cyclization step. The identity of the C3-substituent is determined by the choice of the β-dicarbonyl or equivalent starting material. For the synthesis of this compound, the precursor is a cyclohexanone derivative bearing an isobutyryl group at the C2 position, which directly installs the isopropyl group at C3 upon reaction with hydrazine. pnrjournal.comjmchemsci.com

Post-synthetic modification of the C3 position of a pre-formed indazole ring is a more complex task and is less common for the tetrahydro-indazole series compared to their aromatic counterparts. For aromatic 1H-indazoles, several advanced strategies have been developed:

Metal-Catalyzed Cross-Coupling : This approach typically involves the initial halogenation (e.g., iodination) of the C3 position, which requires N-protection. The resulting 3-haloindazole can then undergo various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new aryl or alkyl groups. mdpi.com

Umpolung Strategy : A recently developed method for aromatic indazoles employs an umpolung (reactivity inversion) strategy. Here, an N-acylated indazole is used as an electrophile in a copper-hydride catalyzed reaction to achieve C3-allylation. mit.edunih.govsemanticscholar.org

While these methods are powerful for aromatic indazoles, their application to the this compound scaffold for the purpose of replacing the isopropyl group is not a standard procedure and would present significant synthetic challenges. Therefore, the selection of the initial building blocks remains the primary and most efficient strategy for installing the desired C3-substituent.

Structural Characterization and Stereochemical Investigations

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the electronic and atomic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole.

¹H NMR: The proton NMR spectrum would display characteristic signals corresponding to the different proton environments. The isopropyl group would show a doublet for the two methyl groups and a septet for the methine proton. The protons on the saturated tetrahydro-ring would appear as complex multiplets in the aliphatic region. A key signal would be the N-H proton of the pyrazole (B372694) ring, whose chemical shift can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom. The number of signals confirms the molecular symmetry. The chemical shifts would differentiate the sp² carbons of the pyrazole ring from the sp³ carbons of the isopropyl group and the tetrahydro-ring.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those within the tetrahydro-ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the isopropyl group and the C3 position of the indazole ring, and for linking the fused rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It is particularly valuable for determining the relative stereochemistry of the molecule, for instance, the spatial relationship between the isopropyl group and protons on the adjacent tetrahydro-ring. researchgate.netbeilstein-journals.org

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents hypothetical, yet scientifically plausible, data based on known chemical shift ranges for similar structural motifs.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Isopropyl-CH | ~3.0 (septet) | ~28.0 | C3, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~1.3 (doublet) | ~22.0 | C3, Isopropyl-CH |

| C3 | - | ~155.0 | Isopropyl-CH, Isopropyl-CH₃ |

| C3a | - | ~115.0 | H4, H7 |

| C4-H₂ | ~2.5 (multiplet) | ~23.0 | C3a, C5, C7a |

| C5-H₂ | ~1.8 (multiplet) | ~23.5 | C4, C6 |

| C6-H₂ | ~1.8 (multiplet) | ~24.0 | C5, C7 |

| C7-H₂ | ~2.7 (multiplet) | ~21.0 | C3a, C6, C7a |

| C7a | - | ~140.0 | H4, H7 |

| N1-H | ~12.0-13.0 (broad) | - | C3, C7a |

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

IR spectroscopy and HRMS provide complementary information to NMR for a full structural confirmation. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. C-H stretching vibrations for the sp³ hybridized carbons of the tetrahydro- and isopropyl groups would appear just below 3000 cm⁻¹. The C=N stretching of the indazole ring would be observed in the 1620-1650 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision. For this compound (C₁₀H₁₆N₂), HRMS would confirm its elemental composition by providing a measured mass that matches the calculated theoretical mass (164.1313) to within a few parts per million (ppm).

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information. jyu.fi

The analysis would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Crucially, it would reveal the conformation of the six-membered tetrahydro-ring. In related tetrahydroindazole (B12648868) structures, this ring has been observed to adopt a 'sofa' conformation. researchgate.net X-ray crystallography also unambiguously determines the relative stereochemistry between substituents. As the molecule is chiral (due to the C3 substituent), crystallization in a chiral space group would allow for the determination of the absolute configuration (R or S). Furthermore, the crystal packing reveals intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the supramolecular structure. nih.gov

Tautomerism and Isomerism in Tetrahydroindazole Systems

The structural complexity of this compound is enhanced by the phenomena of tautomerism and isomerism.

Like many indazole derivatives, this compound can exist as two constitutional isomers that readily interconvert, a phenomenon known as annular prototropic tautomerism. wikipedia.orgnih.gov This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between the 1H- and 2H-tautomers.

The 1H-indazole form is generally the more thermodynamically stable tautomer. researchgate.net However, the position of this equilibrium can be influenced by several factors, including the nature of the solvent and the electronic properties of substituents. numberanalytics.comchemrxiv.org Theoretical studies on related tetrahydroindazolones have shown that while the 2H-tautomer can be more stable in the gas phase, the 1H-tautomer is often favored in polar solvents due to its larger dipole moment. researchgate.net The energetic difference between the two tautomers is typically small, and both forms may be present in solution, often detectable by NMR spectroscopy which would show two distinct sets of signals. researchgate.net

The presence of the isopropyl group at the C3 position of the indazole ring renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole and (S)-3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole. These enantiomers are non-superimposable mirror images and would require a chiral environment (e.g., chiral chromatography or derivatization with a chiral agent) to be separated or distinguished.

If additional substituents were present on the C4, C5, C6, or C7 positions of the tetrahydro-ring, multiple stereocenters would arise, leading to the possibility of diastereomers. Diastereomers have different physical properties and can be distinguished by standard analytical techniques like NMR. For instance, the relative configuration (cis or trans) of substituents could be determined using NOESY experiments, which reveal through-space proton proximities. beilstein-journals.org

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. While less common, this phenomenon could theoretically occur in highly substituted or sterically bulky tetrahydroindazole derivatives where rotation around the C3-isopropyl bond or another bond becomes severely restricted. For the specific title compound, significant atropisomerism is not expected due to the relatively free rotation around the single bonds.

of this compound Derivatives

The chemical compound this compound serves as a foundational structure for the synthesis of more complex molecules, including fused tricyclic pyrazole derivatives. The study of these derivatives is crucial for understanding their three-dimensional structure, which in turn influences their chemical reactivity and biological activity. This section focuses on the structural and stereochemical aspects of such compounds.

Conformational Restriction in Fused Tricyclic Pyrazole Derivatives

The fusion of a third ring to the this compound scaffold introduces significant conformational rigidity to the resulting tricyclic pyrazole system. This restriction of conformational freedom is a key area of investigation in medicinal chemistry and materials science, as it can lock the molecule into a specific bioactive or functional conformation.

A comprehensive review of the scientific literature reveals a notable absence of specific research focused on the conformational restriction of fused tricyclic pyrazole derivatives directly synthesized from this compound. While numerous studies have been conducted on a variety of other fused pyrazole and indazole systems, including their synthesis, biological evaluation, and structural characterization via NMR spectroscopy and X-ray crystallography, data pertaining to the precise conformational analysis of tricyclic derivatives of this specific isopropyl-substituted tetrahydroindazole is not publicly available.

In the absence of direct experimental data for fused tricyclic derivatives of this compound, any discussion on their conformational restriction would be purely theoretical. Such an analysis would involve computational modeling to predict the most stable conformers and to estimate the energy barriers for conformational changes. However, without experimental validation through techniques like X-ray crystallography or detailed NMR analysis, these theoretical predictions remain speculative.

The following table presents a list of related tricyclic pyrazole systems for which structural and conformational studies have been conducted, highlighting the type of information that would be valuable for the derivatives of this compound.

| Fused Tricyclic Pyrazole System | Method of Analysis | Key Findings |

| Pyrazolo[4,3-b]pyridines | X-ray Crystallography, NMR | Characterization of bond lengths and angles in the solid state. |

| Pyrazolo[3,4-d]pyrimidines | X-ray Crystallography, NMR, DFT | Elucidation of structures and analysis of intermolecular interactions. mdpi.com |

| Benzopyrano[4,3-c]pyrazoles | NMR Spectroscopy | Determination of stereochemistry of ring fusion. |

| Pyrazolo[4,3-c]pyridin-4-ones | NMR Spectroscopy, X-ray Analysis | Characterization of conformationally constrained analogues. researchgate.net |

Further research, including the synthesis and subsequent detailed structural analysis of fused tricyclic pyrazole derivatives of this compound, is necessary to fill this gap in the scientific literature.

Computational Chemistry and Theoretical Studies on 3 Isopropyl 4,5,6,7 Tetrahydro 1h Indazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. It has been widely applied to various indazole derivatives to predict their physicochemical properties and reactivity. nih.gov

Conceptual DFT provides a framework to understand and predict chemical reactivity based on concepts derived from the principles of density functional theory. For indazole systems, DFT calculations are used to determine key electronic properties that govern their behavior in chemical reactions. mdpi.com

Natural Bond Orbital (NBO) analyses, for instance, are employed to calculate partial charges on the N1 and N2 atoms of the indazole ring. beilstein-journals.orgnih.gov These charges, along with Fukui indices, help in predicting the regioselectivity of reactions like alkylation, providing a rationale for why certain positions on the indazole core are more reactive than others. beilstein-journals.orgnih.govbeilstein-journals.org By analyzing parameters such as electronegativity, chemical hardness, and softness derived from DFT, researchers can gain a deeper understanding of the molecule's stability and reactivity profile. mdpi.com

Table 1: Key Conceptual DFT Parameters and Their Significance

| Parameter | Significance in Predicting Reactivity |

|---|---|

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Indicates resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Chemical Softness (S) | The reciprocal of hardness; higher softness implies higher reactivity. |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. |

| Fukui Functions | Identifies the most electrophilic or nucleophilic sites within a molecule. |

This table outlines conceptual parameters used in DFT studies to analyze molecular reactivity.

Before calculating properties, the most stable three-dimensional structure of a molecule must be determined through a process called geometry optimization. DFT methods are used to find the minimum energy conformation of the molecule. rsc.org For related indazole derivatives, calculations have confirmed that optimized geometries represent true minima on the potential energy surface by ensuring all vibrational frequencies are positive. researchgate.net

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A smaller energy gap suggests higher chemical reactivity and potential for significant biological activity. researchgate.net For example, DFT studies on a series of 3-carboxamide indazoles identified specific derivatives with the most substantial HOMO-LUMO energy gaps, correlating to their relative stability. nih.govresearchgate.net

Table 2: Frontier Molecular Orbitals (FMO) and Their Implications

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | The outermost orbital containing electrons; acts as an electron donor. | A higher HOMO energy indicates a greater ability to donate electrons. |

| LUMO | The innermost orbital without electrons; acts as an electron acceptor. | A lower LUMO energy indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

This table explains the significance of HOMO, LUMO, and the energy gap in predicting molecular behavior.

Molecular Dynamics Simulations and Monte Carlo Studies for Spatial Configuration Analysis

Molecular Dynamics (MD) and Monte Carlo simulations are computational methods used to study the physical movement and conformational flexibility of atoms and molecules over time. mdpi.com MD simulations, in particular, are invaluable for understanding how a ligand like an indazole derivative behaves within the dynamic environment of a biological target, such as a protein's active site. nih.gov

In studies of indazole derivatives as potential enzyme inhibitors, MD simulations have been used to assess the stability of the ligand-protein complex. These simulations can confirm whether the compound remains securely bound in the active site and maintain favorable interactions over a period of nanoseconds, providing strong evidence of its binding efficiency and stability. nih.gov This type of analysis is critical for evaluating the spatial configuration and long-term interactions of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole in a biological context.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of new, unsynthesized molecules.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the three-dimensional properties of molecules. In studies on indazole derivatives, CoMFA has been used to generate 3D contour maps that visualize the steric and electrostatic fields around the molecules. nih.gov These maps highlight regions where bulky or electron-donating/withdrawing groups would likely increase or decrease biological activity. Such models provide a structural framework that is instrumental in guiding the rational design of new, more potent inhibitors based on the indazole scaffold. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target.

For various indazole derivatives, molecular docking has been employed to evaluate their potential as therapeutic agents. For instance, derivatives have been docked into the active sites of cancer-related proteins to predict their binding energies and interaction patterns. nih.govresearchgate.net Studies have shown that indazole compounds can form key interactions, such as hydrogen bonds and van der Waals contacts, with crucial amino acid residues in the target's active site. jocpr.comjmchemsci.com The calculated binding energy provides an estimate of the ligand's affinity for the protein, helping to identify the most promising candidates for further development. nih.govresearchgate.netjocpr.com

Table 3: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative Class | Protein Target | Key Findings from Docking Studies |

|---|---|---|

| 3-Carboxamide indazoles | Renal cancer-related protein (PDB: 6FEW) | Identified derivatives with the highest binding energies, suggesting strong potential as ligands. nih.gov |

| Indazole derivatives | Hypoxia-inducible factor-1α (HIF-1α) | Showed good binding efficiency and stability in the active site of the protein. nih.gov |

| 5-Azaindazole derivatives | MDM2 receptor and Peripheral Benzodiazepine Receptor (PBR) | Revealed numerous binding interactions with active site amino acids and high binding energies. jocpr.com |

| Arylborane-based indazoles | Anticancer target (PDB ID: 2ZCS) | Compounds with the highest binding energies were identified, correlating with potential anticancer activity. researchgate.net |

This table summarizes findings from various molecular docking studies performed on different classes of indazole derivatives against biological targets.

Structure Activity Relationship Sar Studies of 3 Isopropyl 4,5,6,7 Tetrahydro 1h Indazole Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

The biological profile of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole derivatives can be significantly altered by the nature, size, and position of various substituents. These modifications can affect the molecule's ability to interact with its biological target, as well as its pharmacokinetic properties.

The position of the alkyl substituent on the indazole nitrogen atoms (N-1 or N-2) is a crucial determinant of biological activity. Regioselective N-alkylation of the indazole scaffold can be challenging, but it is essential for defining the SAR. beilstein-journals.org Studies on related indazole systems have shown that the formation of N-1 or N-2 isomers is influenced by both steric and electronic effects of substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, in some indazole series, N-1 substitution is favored when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov The steric bulk at the C-3 position can also direct the alkylation towards the N-1 position. beilstein-journals.org

The size of the group at the N-1 or N-2 position also plays a role. While the core focus is on the 3-isopropyl derivative, hypothetical variations can illustrate the principle. For example, in other heterocyclic systems, increasing the size of an N-substituent from a small group like methyl to a bulkier one like isopropyl or cyclopropylmethyl can modulate activity and metabolic stability. mdpi.com This suggests that for this compound, the size and nature of any substituent on the nitrogen atoms would be critical for optimizing interactions with a biological target.

The introduction of various alkyl, aryl, and heterocyclic groups at different positions on the this compound scaffold can profoundly impact its biological activity.

Alkyl Substituents: Simple alkyl groups can influence lipophilicity and steric interactions. For instance, in a series of 1,5-dihydrobenzo[e] beilstein-journals.orgoxazepin-2(3H)-ones, increasing the size of an N-alkyl substituent from methyl to ethyl or isopropyl was found to be important for biological activity. mdpi.com

Aryl Substituents: The addition of aryl groups can introduce potential for pi-stacking interactions with biological targets. In some indazole derivatives, the presence of an aryl group at the C-3 position is a key feature for certain biological activities. austinpublishinggroup.com

Heterocyclic Substituents: Incorporating heterocyclic rings can introduce additional hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity. For example, the introduction of a pyrazine (B50134) ring at the C-3 position of an indazole core has been explored in the development of kinase inhibitors. nih.gov

The following table illustrates hypothetical SAR data based on general principles observed in related heterocyclic compounds.

| Compound | Substituent at N-1 | Substituent at C-5 | Relative Potency |

| A | H | H | 1x |

| B | Methyl | H | 5x |

| C | Ethyl | H | 10x |

| D | Methyl | Phenyl | 20x |

| E | Methyl | Pyridyl | 25x |

Positional Effects of Functional Groups on the Tetrahydroindazole (B12648868) Core

The specific location of functional groups on the tetrahydroindazole core is a critical factor in determining the biological activity of the derivatives. The electronic and steric properties of these groups can alter the molecule's interaction with its target. ashp.org

For example, studies on nitro-substituted 1H-indazoles have shown that the position of the nitro group significantly affects the molecule's reactivity and properties. nih.gov While 4-nitro, 5-nitro, and 6-nitro-1H-indazoles react with formaldehyde, the 7-nitro-1H-indazole does not under the same conditions, highlighting the influence of substituent position. nih.gov In the context of this compound, a substituent at the C-5 or C-6 position would likely have a different impact on activity compared to a substituent at the C-4 or C-7 position due to the different electronic environment and proximity to the pyrazole (B372694) part of the ring.

The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the indazole nitrogens, affecting their ability to participate in hydrogen bonding or other interactions. ashp.org The table below demonstrates potential positional isomer effects on activity.

| Compound | Substituent | Position | Relative Activity |

| F | Nitro | C-4 | Moderate |

| G | Nitro | C-5 | High |

| H | Nitro | C-6 | High |

| I | Nitro | C-7 | Low |

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a fundamental aspect of drug action, as biological macromolecules are chiral. mdpi.com The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. For derivatives of this compound, if a chiral center is introduced, the different enantiomers or diastereomers could exhibit significantly different biological activities. mdpi.com

For instance, if a substituent on the tetrahydro- portion of the ring creates a chiral center, one enantiomer may fit optimally into a binding pocket of a receptor or enzyme, while the other may have a weaker interaction or even bind to a different target. This stereospecificity is a common theme in medicinal chemistry, where the desired therapeutic effect is often associated with a single stereoisomer. mdpi.com

Rational Design Principles Derived from SAR Insights

The culmination of SAR studies provides a set of rational design principles that can guide the synthesis of more potent and selective analogs of this compound. These principles are derived from the collective understanding of how different structural modifications influence biological activity.

Key principles that might be derived from SAR studies on this scaffold include:

N-1 vs. N-2 Substitution: Determining which regioisomer (N-1 or N-2 alkylated) confers the desired activity is a primary step. beilstein-journals.org

Optimal Substituent Size and Nature: Identifying the ideal size and type of substituents at key positions to maximize target engagement and optimize physicochemical properties. This could involve balancing lipophilicity and polarity. reachemchemicals.com

Exploitation of Specific Interactions: Introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein can lead to significant gains in potency. researchgate.net

Fine-tuning Physicochemical Properties: Modifying the structure to improve properties such as solubility, membrane permeability, and metabolic stability, which are crucial for in vivo efficacy. reachemchemicals.com

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound core to develop compounds with improved therapeutic profiles.

Biological Activities and Mechanistic Investigations of 3 Isopropyl 4,5,6,7 Tetrahydro 1h Indazole Derivatives

Anti-inflammatory Activities

Derivatives of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole have demonstrated notable anti-inflammatory effects through various mechanisms. These properties make them promising candidates for the development of new anti-inflammatory drugs.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

A key mechanism behind the anti-inflammatory action of these derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Studies on 2,3-disubstituted 4,5,6,7-tetrahydro-2H-indazoles have shown their potential as anti-inflammatory agents. nih.gov Docking studies have been used to predict the interaction of these compounds with the active site of COX-2, leading to the identification of promising lead compounds. nih.gov In-vivo testing of selected derivatives in models of Freund's adjuvant-induced arthritis and carrageenan-induced oedema confirmed their anti-inflammatory activity. nih.gov Notably, these compounds did not show any gastric injury at high doses in ulcerogenic assays. nih.gov

Research on other indazole derivatives has further highlighted their COX-inhibitory potential. For instance, some indazoles exhibited significant inhibition of COX-2, with inhibition ranging from 68% to 78% at a concentration of 50μM. researchgate.net The IC₅₀ values for COX-2 inhibition for various indazoles were found to be in the range of 12.32–23.42 μM, indicating that cyclooxygenase inhibition is a significant contributor to their anti-inflammatory effects. researchgate.net

Table 1: COX-2 Inhibition by Select Indazole Derivatives

| Compound | Concentration (μM) | % Inhibition of COX-2 | IC₅₀ (μM) |

|---|---|---|---|

| Indazole Derivative A | 50 | 68-78 | 12.32 - 23.42 |

| 5-Aminoindazole | 50 | >78 | 12.32 |

Data synthesized from studies on various indazole derivatives. researchgate.net

Inhibition of Nitric Oxide (NO) Production

Another important pathway in inflammation involves the production of nitric oxide (NO) by nitric oxide synthase (NOS) enzymes. Indazole derivatives have been investigated for their ability to inhibit NOS. nih.gov For instance, 7-Nitro indazole has been identified as a potent inhibitor of brain NOS activity. journaltxdbu.com The antinociceptive effects of 7-NI were correlated with the inhibition of cerebellar NOS, with maximum activity observed 18-30 minutes after administration. journaltxdbu.com This inhibition of NO production is another mechanism through which these compounds can exert their anti-inflammatory effects.

Antimicrobial, Antibacterial, and Antifungal Potentials

The indazole scaffold is a versatile structure that has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activity. Derivatives of this compound have been evaluated for their effectiveness against a range of microbial pathogens, including bacteria and fungi.

Synthetic indazole-based compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a series of novel indazole analogs were synthesized and evaluated for their antibacterial activity against strains such as Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). Some of these compounds showed significant antibacterial activity, with the substitution pattern on the aryl group influencing their potency.

In addition to antibacterial properties, certain indazole derivatives have also demonstrated antifungal potential. Studies have reported the evaluation of these compounds against fungal strains like Aspergillus niger and Aspergillus fumigatus. The diverse biological activities of indazole derivatives make them a valuable scaffold in the search for new antimicrobial agents.

Table 2: Antimicrobial Activity of Select Indazole Derivatives

| Compound Series | Tested Against | Activity Noted |

|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Dominant activity against tested bacterial and fungal strains. |

| 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one derivatives | Streptococcus mutans | Maximum inhibition activity. |

| Indazole analogs based on arylboranes | Gram-positive and Gram-negative bacteria | Compounds 5g, 5a, and 5d showed maximum activity against S. aureus. |

This table summarizes findings from various studies on the antimicrobial potential of indazole derivatives.

Antiproliferative and Anticancer Mechanisms

The potential of indazole derivatives in cancer therapy is an active area of research. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Main Protease (Mpro) Inhibition

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication and has been a major target for the development of antiviral drugs. Interestingly, the structural motifs found in Mpro inhibitors are also relevant in anticancer drug design. Novel thiazolyl-indazole derivatives have been synthesized and evaluated for their ability to inhibit SARS-CoV-2 Mpro.

These compounds were designed to bind to the active site of Mpro, driven by interactions such as π-stacking with His41 and S/π interactions with Met49 and Met165. The most potent of these compounds, featuring a phenylthiazole moiety, inhibited Mpro activity with an IC₅₀ of 92.9 μM. This research highlights the potential of the indazole scaffold in designing inhibitors for crucial proteases, a strategy applicable to both antiviral and anticancer research.

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and inflammatory conditions. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

Indazole derivatives have been identified as promising scaffolds for the development of JAK inhibitors. A fragment-based screening approach led to the discovery of an indazole hit that was subsequently optimized into a potent JAK inhibitor. Structure-based design, involving the addition of a phenol (B47542) moiety at the 6-position of the indazole ring, significantly improved the compound's potency. Further research has identified 5-substituted indazoles as inhibitors of a panel of kinases, including JAK2. The indazole core is a key pharmacophore in many kinase inhibitors, and its derivatives are being actively investigated for the targeted treatment of various cancers.

Inhibition of Isocitrate Dehydrogenase 1 (IDH1)

Currently, there is a lack of specific research findings in the public domain detailing the investigation of this compound derivatives as inhibitors of isocitrate dehydrogenase 1 (IDH1).

Anti-β-Hematin Formation (Antimalarial Activity)

Modulation of Receptor Systems

Dopamine (B1211576) D4 Receptor Ligand Interactions

The development of ligands for dopamine receptors is a significant area of research for the treatment of various neurological and psychiatric disorders. nih.govbiorxiv.org While some studies have explored indazole and piperazine-based scaffolds as multi-target ligands for dopamine and serotonin (B10506) receptors, there is a notable absence of specific research on the interactions of this compound derivatives with the dopamine D4 receptor in the currently available literature. nih.govnih.gov

Cannabinoid-2 Receptor Ligand Activity

The cannabinoid-2 (CB2) receptor is a therapeutic target for a range of conditions, including inflammatory and neuropathic pain. frontiersin.orgnih.gov Research into synthetic cannabinoid receptor agonists has included the investigation of indazole-3-carboxamide derivatives. frontiersin.orgnih.gov These studies have revealed that structural features can influence the potency and efficacy of these compounds at the CB1 and CB2 receptors. frontiersin.org However, specific investigations into the CB2 receptor ligand activity of derivatives of the this compound scaffold have not been prominently reported in the reviewed scientific literature.

Sigma-2 Receptor Ligand Binding

A significant area of investigation for tetrahydroindazole (B12648868) derivatives has been their activity as ligands for the sigma-2 receptor, a protein implicated in various diseases, including cancer and central nervous system disorders. nih.govdntb.gov.uascispace.com A series of these derivatives have been synthesized and evaluated for their binding affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.govresearchgate.net

In one study, hybrid structures combining a tetrahydroindazole substituted benzamide (B126) with either a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety or a 9-azabicyclo[3.3.1]nonan-3-yl-amine moiety were synthesized. nih.gov These novel hybrid analogs displayed varying affinities for the sigma-2 receptor, with no significant affinity for the sigma-1 receptor. nih.gov Notably, compounds 12 , 15b , 15c , and 15d from this series showed moderate affinity and excellent selectivity for the sigma-2 receptor. nih.gov The length of the carbon unit between the tetrahydroindazole substituted benzamide and the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety was found to be a critical determinant for sigma-2 receptor binding, with 3-5 carbon units being optimal. nih.gov

Another study focused on the medicinal chemistry optimization of a novel tetrahydroindazole scaffold, leading to the development of compound 7t , which demonstrated high potency and selectivity as a sigma-2 ligand. scispace.comnih.gov A pharmacophore model was generated based on the structure-activity relationship (SAR) data, identifying key features for potent ligands. nih.govresearchgate.net This model consists of three hydrophobic groups, one positive ionizable group, and one ring aromatic feature. nih.gov

Below is an interactive data table summarizing the binding affinities of selected tetrahydroindazole derivatives for the sigma-2 receptor.

| Compound | R¹ | R² | Ki (nM) for Sigma-2 | Selectivity (Sigma-1/Sigma-2) |

| 12 | H | 3,4-Dimethoxyphenethyl | 38.5 | >259 |

| 15b | H | 3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl | 19.8 | >505 |

| 15c | H | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl | 12.5 | >800 |

| 15d | H | 5-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentyl | 25.6 | >390 |

| 7t | Propyl | 4-(4-Pyridyl)-piperidine | 16 | >625 |

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives have been explored against several key enzymes implicated in various disease pathways.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory processes. nih.gov The inhibition of PDE4 is a validated therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov

While extensive research has been conducted on various classes of PDE4 inhibitors, specific studies on the inhibitory activity of this compound derivatives are not extensively documented in publicly available literature. However, research on structurally related heterocyclic systems provides insights into the potential of this scaffold. For instance, a study on 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, which are isomeric to certain tetrahydro-indazole derivatives, led to the discovery of potent PDE4 inhibitors. nih.gov High-throughput screening identified 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a novel PDE4 inhibitor, and subsequent structure-activity relationship (SAR) development yielded analogs with significantly increased potency, exhibiting IC50 values in the range of 0.03 to 1.6 µM. nih.gov One of the more potent analogs, CP-220,629, demonstrated an IC50 value of 0.44 µM and showed efficacy in in vivo models of airway obstruction. nih.gov

These findings in a related heterocyclic system suggest that the tetrahydro-indazole scaffold may also serve as a template for the design of novel PDE4 inhibitors, though direct experimental evidence for this compound derivatives is needed.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.gov This has made Hsp90 an attractive target for the development of anticancer therapies. nih.gov However, the clinical application of pan-Hsp90 inhibitors has been met with challenges, including on-target toxicities. nih.gov Consequently, the development of isoform-selective Hsp90 inhibitors is an area of active research. nih.gov

Within this context, derivatives of this compound have been investigated as Hsp90 inhibitors. One notable study focused on the development of Hsp90β-selective inhibitors. nih.gov A synthesized derivative, 8-fluoro-3-isopropyl-6-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)isoquinolin-1(2H)-one, emerged from these efforts. nih.gov The inhibitory activities of this and related compounds were evaluated, demonstrating the potential of the tetrahydro-indazole scaffold in targeting specific Hsp90 isoforms.

Table 1: Hsp90 Inhibitory Activity of Selected Compounds

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 17-AAG | Hsp90 | 1.258 - 6.555 | H1975, H1437, H1650 |

| IPI-504 | Hsp90 | Not specified | Not specified |

| STA-9090 | Hsp90 | Not specified | Not specified |

Data for 17-AAG is derived from a study on lung adenocarcinoma cell lines and is provided for context on Hsp90 inhibitor potency. nih.gov Specific IC50 values for the this compound derivative were not detailed in the referenced study.

Diacylglyceride O-acyltransferase 2 (DGAT2) is an enzyme involved in the final step of triglyceride synthesis. Its inhibition is being explored as a potential treatment for metabolic disorders. Currently, there is a lack of publicly available scientific literature detailing the investigation of this compound derivatives as inhibitors of DGAT2.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic approach for conditions such as Alzheimer's disease. A review of the available literature did not yield specific studies on the cholinesterase inhibitory activity of this compound derivatives. Research in this area has focused on other heterocyclic structures, such as dihydropyridines, which have shown potent AChE and BChE inhibitory activities with IC50 values in the micromolar to nanomolar range. nih.gov

Other Investigated Biological Activities (e.g., Antioxidant)

In addition to potential antioxidant effects, some indazole derivatives have been investigated for their anticancer properties, with certain compounds showing the ability to inhibit the proliferation of cancer cells. nih.gov

Advanced Applications and Future Research Directions

Application as Chiral Auxiliaries in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a crucial tool temporarily integrated into a synthesis to guide the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is fundamental in producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. nih.gov Chiral auxiliaries, once their role is complete, are typically recovered for reuse. wikipedia.org

The general mechanism for using a chiral auxiliary involves attaching it to an achiral substrate, performing a diastereoselective reaction that creates a new stereocenter, and then cleaving the auxiliary to reveal the desired enantiomerically enriched product. wikipedia.org Prominent examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgsigmaaldrich.comresearchgate.net For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

While the indazole scaffold is a versatile building block in organic synthesis, the specific application of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole as a chiral auxiliary is an area that remains to be extensively explored. Future research could investigate the potential of chiral derivatives of this compound to induce asymmetry in chemical transformations, leveraging the steric bulk of the isopropyl group to control the approach of reagents.

Potential Applications in Materials Science (e.g., Photophysical Properties)

The indazole core is a component in the development of specialty chemicals, including dyes and pigments, highlighting its relevance in materials science. The electronic properties of the heterocyclic indazole ring system can be fine-tuned through substitution, influencing characteristics like light absorption and emission.

Research into related fluorinated indazole derivatives has utilized computational methods to study their geometry and electrostatic properties. rsc.org Such studies are foundational for designing new materials with specific electronic or photophysical behaviors. The investigation of the photophysical properties—such as fluorescence and phosphorescence—of this compound and its derivatives could lead to their application in areas like organic light-emitting diodes (OLEDs), chemical sensors, or photofunctional materials. The interplay between the saturated carbocyclic ring and the aromatic pyrazole (B372694) system could result in unique and useful material properties.

Development as Corrosion Inhibitors for Metallic Surfaces

Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-electrons, are often effective corrosion inhibitors for metals in acidic environments. researchgate.net They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.net

Studies on compounds structurally analogous to this compound have shown significant promise in this area. For example, a menthone-derived benzoisoxazole, which shares a similar isopropyl-substituted saturated ring system, was evaluated as a corrosion inhibitor for carbon steel in a 1 M HCl solution. researchgate.net The findings from this research are summarized in the table below.

| Parameter | Finding | Methodology |

| Inhibition Mechanism | Adsorption of the inhibitor on the carbon steel surface. | Weight Loss, Electrochemical Methods |

| Inhibitor Type | Mixed-type inhibitor (affects both anodic and cathodic reactions). | Potentiodynamic Polarization (PDP) |

| Adsorption Isotherm | Follows the Langmuir adsorption isotherm model. | Thermodynamic & Kinetic Analysis |

| Efficacy | Inhibition efficiency increases with higher inhibitor concentration and temperature. | Weight Loss, PDP, EIS |

| Data derived from a study on a structurally similar benzoisoxazole derivative. researchgate.net |

These results suggest that this compound, with its nitrogen-containing heterocyclic ring and alkyl substituents, possesses the key structural features required for an effective corrosion inhibitor. Future research would involve direct testing of this compound on various metallic surfaces to quantify its inhibition efficiency and to understand its specific adsorption behavior through electrochemical and computational studies. researchgate.net

Future Prospects in Chemical Biology and Drug Discovery

The indazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, forming the core of several approved anticancer drugs. nih.gov This highlights the immense potential of indazole derivatives in the discovery of new medicines.

The indazole core is a versatile building block for designing ligands that can interact with a wide array of biological targets. Derivatives have been investigated for numerous therapeutic applications, including:

Anticancer Properties : Indazole derivatives have shown the ability to inhibit the proliferation of cancer cells and are known to target various protein kinases, such as Fibroblast Growth Factor Receptors (FGFR1, FGFR2) and Pim kinases. nih.gov Some derivatives are reported to cause a block in the G0–G1 phase of the cell cycle.

Sigma-2 Receptor Ligands : Tetrahydroindazole-based structures have been developed as potent and selective ligands for the sigma-2 receptor, a target implicated in neurological disorders and cancer. nih.gov

Anti-inflammatory and Antimicrobial Activity : Research indicates that certain indazole compounds may inhibit enzymes involved in inflammatory pathways or exhibit effectiveness against various bacterial strains.

The compound this compound represents a specific scaffold that can be further modified to explore these therapeutic avenues. Future work will focus on synthesizing libraries of related compounds and screening them against novel biological targets to identify new pharmacophores for drug development.

For any compound to transition from a laboratory curiosity to a viable therapeutic or industrial chemical, its synthesis must be efficient, cost-effective, and scalable. Synthetic routes for indazoles often involve the cyclization of precursors, with transition metal-catalyzed reactions being favored for industrial-scale production due to their high efficiency and yields.

A significant challenge in future research is the optimization of the synthesis of this compound. This involves developing robust synthetic methodologies that not only provide high yields but also minimize byproducts and are suitable for large-scale manufacturing. Exploring novel catalysts and reaction conditions will be crucial for enhancing the economic feasibility of producing this compound and its derivatives for commercial applications.

Once a compound shows promising biological activity, a thorough preclinical investigation is necessary to understand its mechanism of action. nih.gov For this compound and its derivatives, this would involve a multi-faceted approach.

| Preclinical Investigation Area | Objective | Examples of Methods |

| Target Identification | To identify the specific enzymes, receptors, or cellular pathways the compound interacts with. | In vitro binding assays, enzymatic assays, affinity chromatography. nih.govnih.gov |

| Cellular Effects | To understand the compound's effect on cellular processes. | Cell proliferation assays, cell cycle analysis, apoptosis assays. |

| Computational Modeling | To predict and rationalize the binding interaction between the compound and its biological target. | Molecular docking studies, molecular dynamics simulations. nih.gov |

| In Vivo Studies | To evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism. | Animal models of disease. nih.gov |

Future preclinical studies will be essential to elucidate the precise molecular targets of this compound, validate its therapeutic potential, and build a strong foundation for any potential progression into clinical development. nih.gov Understanding the structure-activity relationship is critical for optimizing its efficacy against specific diseases.

Academic Analysis of Patent Landscape and Intellectual Property in the Field

An academic review of the patent landscape surrounding this compound reveals a nuanced intellectual property environment. Direct patent filings explicitly claiming this specific chemical entity are not readily apparent in publicly accessible patent databases. Instead, the intellectual property landscape is characterized by broader patents encompassing substituted indazole and tetrahydroindazole (B12648868) cores. This suggests that while this compound may fall within the scope of existing patents, it is often as part of a larger class of compounds rather than a specific invention.

The broader field of indazole derivatives has been a fertile ground for patent applications, driven by their diverse biological activities. google.comgoogle.com A significant portion of the patent literature focuses on the therapeutic potential of these compounds, particularly in oncology, immunology, and neurology.

Key areas of patent activity for structurally related tetrahydro-1H-indazole derivatives include their use as kinase inhibitors. For instance, patents have been filed for substituted indazoles that inhibit Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. google.com These patents often claim a wide range of substituted indazoles for the treatment of conditions such as rheumatoid arthritis, spondyloarthritis, and endometriosis. google.com

Another significant area of intellectual property development is the use of indazole derivatives as cannabinoid receptor (CB1) agonists. google.com These patents describe classes of indazole compounds for potential therapeutic applications in conditions mediated by CB1 receptor activity. google.com

The synthesis of various substituted 1H-indazole derivatives is also a subject of patent interest, reflecting the need for efficient and scalable manufacturing processes for these potentially therapeutic molecules. researchgate.net Research has been published on novel synthesis routes for multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives, indicating ongoing academic and industrial interest in this chemical space. jmchemsci.com

The following table provides a representative overview of the patent landscape for substituted tetrahydro-1H-indazole derivatives, highlighting the assignees, therapeutic focus, and the broad nature of the claims.

| Patent/Application Number | Assignee/Applicant | General Scope of Claims | Therapeutic Area of Interest |

| WO2016083433A1 | Bayer Pharma Aktiengesellschaft | Substituted indazoles as IRAK4 inhibitors | Inflammatory diseases, autoimmune diseases, pain |

| WO2009106980A2 | Abbott Laboratories | Indazole derivatives as CB1 receptor agonists | Conditions mediated by CB1 receptor activity |

It is important to note that the parent compound, 4,5,6,7-tetrahydro-1H-indazole, is itself the subject of several patents, which can be explored through databases such as WIPO PATENTSCOPE. nih.gov The intellectual property landscape for the specific derivative, this compound, is therefore best understood by examining these broader patent families. Future patent activity may see more specific claims emerge as research into the unique properties and applications of this particular compound advances.

Q & A

Basic: What synthetic methodologies are established for preparing 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole?

Answer:

The synthesis typically involves cyclization reactions using ketone or aldehyde precursors. For example:

- Cyclocondensation : Reacting cyclohexanone derivatives with hydrazine hydrate under reflux conditions to form the tetrahydroindazole core .

- Substituent Introduction : Alkylation or isopropyl group incorporation via nucleophilic substitution, as demonstrated in the preparation of 4-substituted pyrazoles using methylhydrazine and propyl-substituted tetraethoxypropane .

- Purification : Recrystallization from ethanol or column chromatography yields pure compounds, confirmed via melting point analysis and HRMS (e.g., m.p. 121.9 °C, HRMS: C₈H₉F₃N₂, 190.07178) .

Basic: What analytical techniques are used to characterize the molecular structure of this compound?

Answer:

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., monoclinic systems with space group P2₁/c) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 204.08791 for C₉H₁₁F₃N₂) .

- FT-IR and NMR : Identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹) and regiochemistry of substituents .

Advanced: How do structural modifications at the 3- and 4-positions influence its biological activity (e.g., enzyme inhibition)?

Answer:

- Substituent Effects :

- 4-Position Alkylation : 4-Propyl groups enhance alcohol dehydrogenase inhibition (Ki < 1 µM) by increasing hydrophobic interactions with the enzyme’s active site .

- 3-Position Halogenation : Chlorine or trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring optimization via logP studies .

- Methylation at N1 : Reduces inhibitory potency by ~50%, as seen in 1-methyl-4-propylpyrazole analogs, likely due to steric hindrance .

Advanced: What experimental and computational methods evaluate its corrosion inhibition efficacy on mild steel?

Answer:

-

Weight Loss Measurements : Immersion in 1M HCl at 298–328 K for 6 hours, calculating corrosion rate (W) and inhibition efficiency (Ew%) via Eqs:

where and are corrosion rates without/with inhibitor .

-

Electrochemical Polarization : Tafel plots confirm mixed-type inhibition (anodic/cathodic suppression) with >90% efficiency at 500 ppm .

-

DFT and Monte Carlo Simulations : Calculate adsorption energies (e.g., −325 kcal/mol for Fe(110)/inhibitor interactions) and validate Langmuir isotherm adherence .

Advanced: How do coordination complexes with transition metals enhance its bioactivity?

Answer:

- Metal Coordination : Cu(II), Co(II), and Ag(I) complexes exhibit improved antimicrobial activity (e.g., MIC = 12.5 µg/mL against E. coli) due to increased membrane permeability .

- Enzyme Modulation : Cu(II) complexes show 2-fold higher SOD (superoxide dismutase) mimic activity compared to the free ligand, attributed to redox-active metal centers .